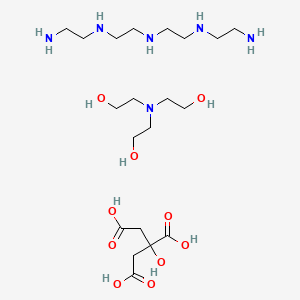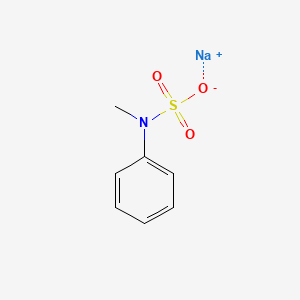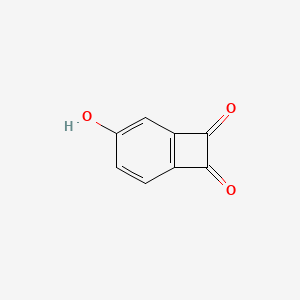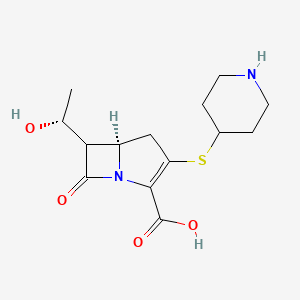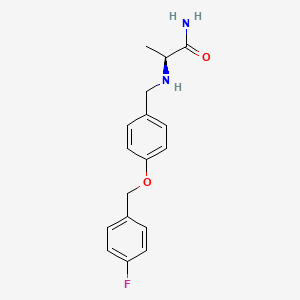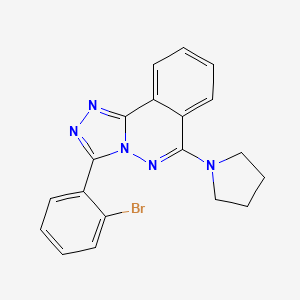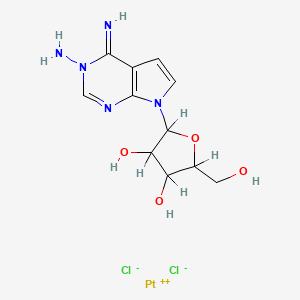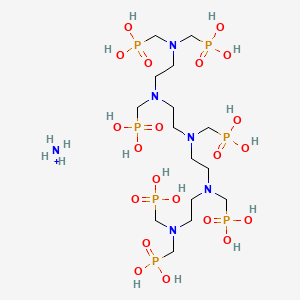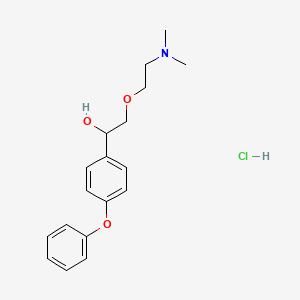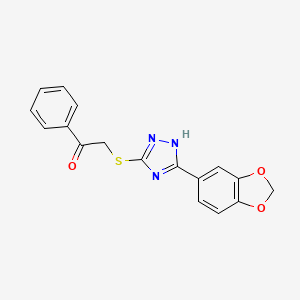
2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-乙基-4-(苯甲基)-2H-吡啶并(3,2-b)-1,4-恶嗪-3(4H)-酮单盐酸盐是一种合成有机化合物。它属于杂环化合物类别,特别是吡啶并恶嗪。
准备方法
合成路线和反应条件
2-乙基-4-(苯甲基)-2H-吡啶并(3,2-b)-1,4-恶嗪-3(4H)-酮单盐酸盐的合成通常涉及多步有机反应。一种常见的路线包括在受控条件下对合适的前体进行环化。反应条件通常涉及使用催化剂、溶剂以及特定的温度和压力设置来获得所需产物。
工业生产方法
在工业环境中,这种化合物的生产可能涉及大规模分批或连续流过程。方法的选择取决于产量、纯度和成本效益等因素。反应参数和纯化技术的优化对于确保最终产品的质量至关重要。
化学反应分析
反应类型
2-乙基-4-(苯甲基)-2H-吡啶并(3,2-b)-1,4-恶嗪-3(4H)-酮单盐酸盐可以发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用还原剂。
取代: 这种反应涉及用另一个官能团取代一个官能团,通常由特定的试剂和条件促进。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 常见的试剂包括卤素、酸和碱。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生氧代衍生物,而还原可能产生羟基衍生物。
科学研究应用
2-乙基-4-(苯甲基)-2H-吡啶并(3,2-b)-1,4-恶嗪-3(4H)-酮单盐酸盐在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的结构单元。
生物学: 它因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 它被研究用于其潜在的治疗应用,例如药物开发。
工业: 它用于开发具有特定性能的新材料。
作用机制
2-乙基-4-(苯甲基)-2H-吡啶并(3,2-b)-1,4-恶嗪-3(4H)-酮单盐酸盐的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他生物分子。该化合物可能通过抑制酶活性或调节受体功能等途径发挥其作用。
相似化合物的比较
类似化合物
- 2-乙基-4-(苯甲基)-2H-吡啶并(3,2-b)-1,4-恶嗪-3(4H)-酮
- 2-乙基-4-(苯甲基)-2H-吡啶并(3,2-b)-1,4-恶嗪-3(4H)-酮二盐酸盐
独特性
2-乙基-4-(苯甲基)-2H-吡啶并(3,2-b)-1,4-恶嗪-3(4H)-酮单盐酸盐因其特定的化学结构和性质而具有独特性。其单盐酸盐形式在溶解度、稳定性和反应性方面可能比其类似物具有独特的优势。
属性
CAS 编号 |
88799-55-7 |
|---|---|
分子式 |
C16H17ClN2O2 |
分子量 |
304.77 g/mol |
IUPAC 名称 |
4-benzyl-2-ethylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C16H16N2O2.ClH/c1-2-13-16(19)18(11-12-7-4-3-5-8-12)15-14(20-13)9-6-10-17-15;/h3-10,13H,2,11H2,1H3;1H |
InChI 键 |
FBAJMPATNQSLLP-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)N(C2=C(O1)C=CC=N2)CC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



